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Compound of Interest

Compound Name:
2-

(Dimethylamino)ethanethioamide

CAS No.: 27507-28-4

Cat. No.: B1598445 Get Quote

-Aminothioamides

Compound Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9][10]
Before interpreting spectra, one must understand the structural dynamics. 2-
(Dimethylamino)ethanethioamide contains two distinct functionalities: a tertiary amine and a

primary thioamide.

IUPAC Name: 2-(Dimethylamino)ethanethioamide[1][2][3][4]

Common Synonyms: N,N-Dimethyl-2-amino-thioacetamide; Nizatidine Impurity H[5]

CAS Number: 27507-28-4 (Free Base); 27366-72-9 (HCl Salt)

Molecular Formula:

[1][6][3][7]

Exact Mass: 118.0565 Da

Structural Dynamics (Critical for NMR)
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The thioamide group exhibits significant double-bond character across the

bond due to resonance. This creates a rotational barrier (

), often rendering the two protons on the primary amide nitrogen non-equivalent (magnetic
anisotropy) in NMR timescales at room temperature.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. The presence of sulfur is chemically distinct due to the

isotope contribution.

Ionization & Detection Characteristics
Method: ESI(+) (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

Molecular Ion (

or

):

ESI (+): Observed

at m/z 119.1.

Isotope Pattern: The

isotope (4.2% natural abundance) creates a diagnostic

peak at m/z 121.1 with approximately ~4-5% intensity relative to the base peak, confirming
the presence of one sulfur atom.

Fragmentation Pathway (MS/MS)
In collision-induced dissociation (CID) or EI, the molecule follows a predictable cleavage

pathway driven by the stability of the nitrogen lone pairs.

Key Diagnostic Fragments:
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Base Peak (m/z 58):

-Cleavage adjacent to the amine nitrogen yields the dimethyliminium ion (

). This is the "fingerprint" of the dimethylaminoethyl moiety.

Thioamide Cleavage (m/z 60): Cleavage of the

bond can generate the thioacetamide fragment (

), though the charge retention usually favors the amine.

Loss of HS (m/z 85): In some conditions, loss of the sulfhydryl radical (

, 33 Da) from the tautomeric thiol form may be observed.

Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathway expected in MS/MS

analysis.

Mechanism

[M+H]+ Precursor
m/z 119.1

Dimethyliminium Ion
(Base Peak)
m/z 58.06

α-Cleavage
(C-C Bond Break)

Thioacylium Ion
[M+H - NH3]+

m/z 102

Deamination
(-17 Da)

Click to download full resolution via product page

Caption: Predicted ESI(+) MS/MS fragmentation pathway focusing on the diagnostic m/z 58

iminium ion.

Infrared Spectroscopy (IR)[7]
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IR analysis confirms the functional group environment. The thioamide group is a complex

vibrator, often described by "Thioamide Bands I, II, III, and IV" rather than a single C=S stretch.

Diagnostic Bands (KBr Pellet or ATR)
Functional
Group

Mode
Wavenumber (

)
Intensity Notes

Amine (N-H) Stretch 3150 – 3350 Medium, Broad

Primary amide

. Often appears

as a doublet

(asymmetric/sym

metric).

C-H (Alkyl) Stretch 2770 – 2820 Medium

"Bohlmann

bands" specific

to N-methyl

groups attached

to

.

Thioamide I Mixed 1390 – 1420 Strong

Combination of

stretch and

deformation.

Thioamide II Mixed 1260 – 1300 Strong

Coupled

stretch +

stretch.

C=S (Thioamide) Stretch 1100 – 1150 Medium/Strong

The "purest"

C=S character

band, though still

coupled.

Thioamide IV Def 700 – 800 Medium
N-C=S skeletal

deformation.
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Application Insight: The absence of a strong Carbonyl band at 1650-1690

is the primary check to ensure the starting material (amide) has been fully thionated.

Nuclear Magnetic Resonance (NMR)[7][9]
NMR is the definitive tool for purity and salt-form identification.

Experimental Protocol
Solvent: DMSO-

is recommended. Chloroform-

(

) may be used for the free base, but the HCl salt requires DMSO or

.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

H NMR Data (DMSO- )
Data assumes the HCl salt form, which is the standard stable solid.
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Shift (

ppm)
Multiplicity Integral Assignment

Structural
Insight

9.80 & 9.40 Broad Singlets 1H each

Restricted

Rotation: The

thioamide

protons are non-

equivalent due to

the C-N double

bond character.

3.85 Singlet (or d) 2H

Deshielded by

both the cationic

nitrogen and the

thiocarbonyl

group.

2.80 Singlet 6H

Methyl protons

on the charged

ammonium

center (downfield

from ~2.2 ppm in

free base).

10.0+ Broad 1H

Acidic proton on

the tertiary amine

(if HCl salt).

Note on Free Base: In

, the

signal will shift upfield to

ppm, and the methylene bridge to

ppm.

C NMR Data (DMSO- )
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Carbon NMR provides a direct look at the backbone skeleton without exchange broadening

issues.

Shift (

ppm)
Carbon Type Assignment Notes

201.5 Quaternary (C=S) Thioamide C=S

Highly deshielded,

diagnostic peak. Far

downfield of amides

(~170 ppm).

64.2
Secondary (

)
Methylene bridge.

43.5
Primary (

)

Dimethylamino

carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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